molecular formula C9H12O4S B14478493 Ethyl 4-methylphenyl sulfate CAS No. 72425-47-9

Ethyl 4-methylphenyl sulfate

Cat. No.: B14478493
CAS No.: 72425-47-9
M. Wt: 216.26 g/mol
InChI Key: QGNSLGKROUXJTH-UHFFFAOYSA-N
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Description

Ethyl 4-methylphenyl sulfate is an organosulfur compound characterized by a sulfate ester group (–OSO₃⁻) linked to a 4-methylphenyl moiety and an ethyl ester. Sulfate esters are notable for their polarity, hydrolytic stability, and roles in biological systems, such as phase II metabolism in mammals . This compound’s structure suggests utility as a synthetic intermediate or metabolite, though further validation is required for biomedical applications .

Properties

CAS No.

72425-47-9

Molecular Formula

C9H12O4S

Molecular Weight

216.26 g/mol

IUPAC Name

ethyl (4-methylphenyl) sulfate

InChI

InChI=1S/C9H12O4S/c1-3-12-14(10,11)13-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

QGNSLGKROUXJTH-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)OC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylphenyl sulfate can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with ethyl sulfate in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to minimize by-products and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylphenyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions may yield phenolic derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Phenolic derivatives.

    Substitution: Various ethers and esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methylphenyl sulfate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals, surfactants, and additives.

Mechanism of Action

The mechanism by which ethyl 4-methylphenyl sulfate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Functional Group Variations

The sulfate ester group in Ethyl 4-methylphenyl sulfate distinguishes it from compounds with sulfonyl, sulfanyl, or thioether functionalities:

Compound Name Functional Group Key Properties Reference
This compound Sulfate ester (–OSO₃⁻) High polarity, moderate hydrolytic stability, potential metabolite
Ethyl 2-(4-methylphenyl)sulfonyl acetate Sulfonyl (–SO₂–) Electron-withdrawing; used in synthetic chemistry as an intermediate
4-Ethylphenyl sulfate Sulfate ester (–OSO₃⁻) Gut metabolite detected via electrochemical sensors in urine
Ethyl (4-methylthiophenyl)acetate Thioether (–S–) Lower oxidation state; reduced polarity, higher lipophilicity
Ethyl 4-(tosyloxy)benzoate (4e) Sulfonate (–SO₃⁻) Tosyl group enhances stability; used in polymer and drug synthesis

Key Differences :

  • Reactivity : Sulfate esters hydrolyze more readily than sulfonates due to the weaker O–S bond compared to the robust S–C bond in sulfonates .
  • Biological Relevance: Sulfate esters like 4-ethylphenyl sulfate are endogenous metabolites, while sulfonates (e.g., compound 4e) are typically synthetic intermediates .
  • Solubility : Sulfate esters exhibit higher water solubility than thioethers or sulfonates, making them suitable for urinary excretion .

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